molecular formula C21H27FN4O B12234176 4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine

4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine

Cat. No.: B12234176
M. Wt: 370.5 g/mol
InChI Key: DSKJOOINAHBHPT-UHFFFAOYSA-N
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Description

4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a dimethylphenyl group, a fluorine atom, and an oxan-4-yl group attached to a pyrimidine ring. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

The synthesis of 4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2,5-dimethylphenylamine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with a fluorinated pyrimidine derivative in the presence of a suitable catalyst to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles like amines or thiols.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pH, and reaction time are optimized based on the desired product.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases, where cholinergic deficiency is a key factor.

Comparison with Similar Compounds

4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C21H27FN4O

Molecular Weight

370.5 g/mol

IUPAC Name

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine

InChI

InChI=1S/C21H27FN4O/c1-15-3-4-16(2)18(13-15)25-7-9-26(10-8-25)21-19(22)20(23-14-24-21)17-5-11-27-12-6-17/h3-4,13-14,17H,5-12H2,1-2H3

InChI Key

DSKJOOINAHBHPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC(=C3F)C4CCOCC4

Origin of Product

United States

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